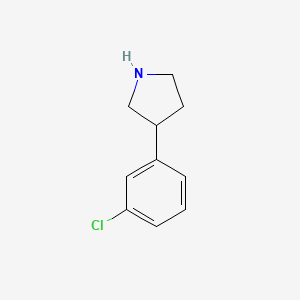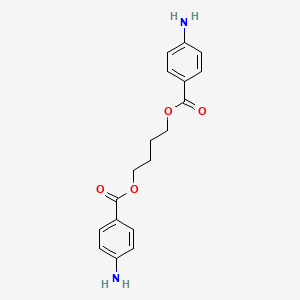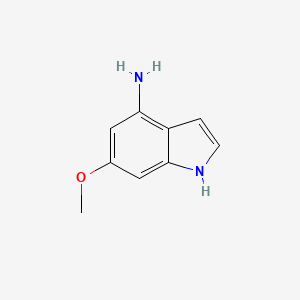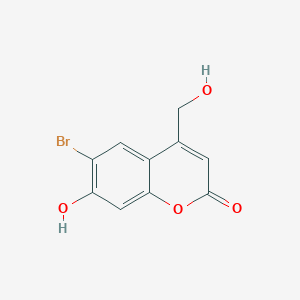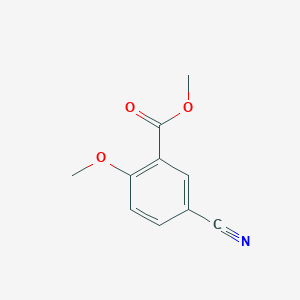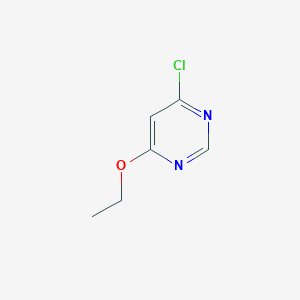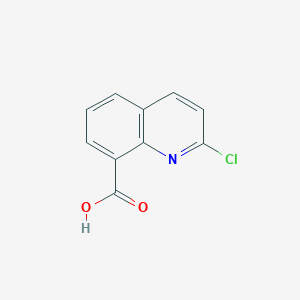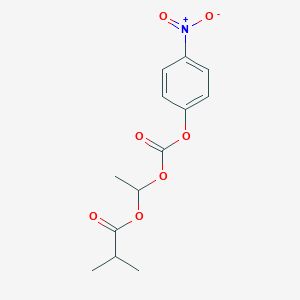
Siloxanes and Silicones, di-Me, Me vinyl
Descripción general
Descripción
Siloxanes and silicones, di-Me, Me vinyl are a class of organosilicon compounds that have gained significant attention in recent years due to their unique properties and potential applications. These compounds are widely used in various industrial and consumer products, including adhesives, coatings, lubricants, and cosmetics. In
Mecanismo De Acción
The mechanism of action of siloxanes and silicones, di-Me, Me vinyl is not fully understood. However, it is believed that these compounds interact with cellular membranes and proteins, leading to changes in membrane fluidity and protein conformation. These interactions can affect cellular signaling pathways and ultimately lead to changes in cellular behavior.
Biochemical and Physiological Effects:
Siloxanes and silicones, di-Me, Me vinyl have been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that these compounds can affect cell proliferation, differentiation, and apoptosis. In vivo studies have shown that exposure to siloxanes and silicones, di-Me, Me vinyl can lead to reproductive and developmental toxicity, immunotoxicity, and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Siloxanes and silicones, di-Me, Me vinyl have several advantages for lab experiments, including their ease of synthesis, biocompatibility, and mechanical properties. However, these compounds also have some limitations, including their potential toxicity, variability in composition, and difficulty in controlling their properties.
Direcciones Futuras
There are several future directions for research on siloxanes and silicones, di-Me, Me vinyl. One area of focus is the development of new synthesis methods that can produce polymers with specific properties. Another area of focus is the investigation of the potential health effects of these compounds and the development of safer alternatives. Additionally, there is a need for further research on the potential applications of siloxanes and silicones, di-Me, Me vinyl in fields such as biomedicine and materials science.
Conclusion:
Siloxanes and silicones, di-Me, Me vinyl are a class of organosilicon compounds that have a wide range of potential applications in various scientific fields. While these compounds have several advantages, they also have some limitations and potential health concerns. Further research is needed to fully understand the mechanisms of action and potential applications of siloxanes and silicones, di-Me, Me vinyl.
Aplicaciones Científicas De Investigación
Siloxanes and silicones, di-Me, Me vinyl have been extensively studied for their potential applications in various scientific fields. In the field of materials science, these compounds are used as coatings and adhesives due to their excellent thermal stability, water repellency, and adhesion properties. In the field of biomedicine, siloxanes and silicones, di-Me, Me vinyl have been used as drug delivery systems, wound dressings, and tissue engineering scaffolds due to their biocompatibility and mechanical properties.
Propiedades
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H30O3Si4/c1-11-18(10,13-16(5,6)7)14-17(8,9)12-15(2,3)4/h11H,1H2,2-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRVVMBIYXXSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H30O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane | |
CAS RN |
67762-94-1 | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)

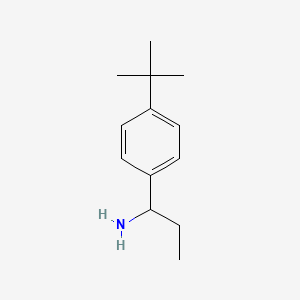
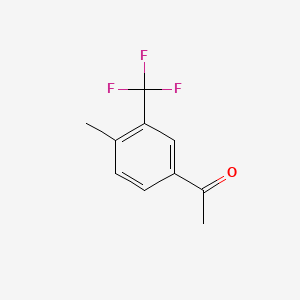
![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)
